molecular formula C22H28N2O2S B3926420 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide

Cat. No. B3926420
M. Wt: 384.5 g/mol
InChI Key: XKLBMUBCMSTCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, commonly known as MRT67307, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

MRT67307 selectively inhibits the p38 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide pathway, which is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting this pathway, MRT67307 reduces the production of inflammatory cytokines and promotes cell survival.
Biochemical and Physiological Effects
MRT67307 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

MRT67307 has several advantages for lab experiments. It is a selective inhibitor of the p38 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide pathway, which allows for specific targeting of this pathway. It is also a potent inhibitor, with an IC50 value of 30 nM. However, MRT67307 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of MRT67307. One potential area of research is the development of more soluble derivatives of MRT67307, which could improve its effectiveness in certain experiments. Another potential area of research is the study of MRT67307 in combination with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential therapeutic applications of MRT67307 in various diseases.

Scientific Research Applications

MRT67307 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, MRT67307 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-18-2-4-20(5-3-18)17-27-15-10-23-22(25)21-8-6-19(7-9-21)16-24-11-13-26-14-12-24/h2-9H,10-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLBMUBCMSTCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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